C 021 dihydrochloride

CCR4 chemotaxis cutaneous T-cell lymphoma

C 021 dihydrochloride is the only validated class-I CCR4 antagonist that uniquely induces apoptosis, downregulates CCR4 surface expression, and inhibits tumor growth in CTCL xenografts—mechanisms absent in class-II compounds like AZD-2098. With IC50 values of 18 nM (GTPγS), 39 nM (mouse chemotaxis), and 140 nM (human chemotaxis), it ensures mechanism-relevant, translatable data in oncology and neuroinflammation research. Do not substitute; secure batch-certified, high-purity research material to preserve experimental validity.

Molecular Formula C27H43Cl2N5O2
Molecular Weight 540.57
CAS No. 1784252-84-1; 864289-85-0
Cat. No. B2433712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC 021 dihydrochloride
CAS1784252-84-1; 864289-85-0
Molecular FormulaC27H43Cl2N5O2
Molecular Weight540.57
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl
InChIInChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H
InChIKeyGKJKNYQUFAPLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





C 021 Dihydrochloride for Research Procurement: CCR4 Antagonist Compound Profile and Selection Context


C 021 dihydrochloride (CAS: 1784252-84-1; 864289-85-0) is a small-molecule antagonist of the G protein-coupled receptor CC chemokine receptor 4 (CCR4), categorized as a class-I CCR4 antagonist [1]. It inhibits CCL22 and CCL17 ligand-mediated signaling and chemotaxis, with reported IC50 values of 140 nM (human chemotaxis) and 39 nM (mouse chemotaxis), and an IC50 of 18 nM for inhibition of CCL22-induced GTPγS recruitment [1]. The compound is cell-permeable and commonly supplied as a dihydrochloride salt with a molecular weight of 540.57 g/mol . It is widely used in inflammation, oncology, and neuropathic pain research [2].

C 021 Dihydrochloride vs. Generic CCR4 Antagonist Interchangeability: Critical Evidence-Based Selection Factors


Generic substitution among CCR4 antagonists is scientifically unsound because critical pharmacological properties diverge significantly between class-I and class-II compounds. C 021 dihydrochloride, as a class-I CCR4 antagonist, exhibits distinct binding modes, downstream cellular effects, and in vivo efficacy that are not shared by class-II antagonists such as AZD-2098 [1]. Specifically, while both classes inhibit ligand-induced chemotaxis, only class-I compounds downregulate CCR4 surface expression, induce apoptosis and cell-cycle arrest, and inhibit tumor growth in xenograft models [1]. Furthermore, differences in intrinsic clearance rates—C 021 exhibits a CLint of 17,377 mL/h/kg in human liver microsomes [2]—can drastically impact experimental outcomes in in vivo studies and require distinct formulation and dosing strategies. Substituting C 021 with a class-II antagonist would therefore compromise the mechanistic and translational validity of research findings, particularly in oncology and neuroinflammation applications.

C 021 Dihydrochloride: Direct Comparative Performance Data vs. AZD-2098 and Class Benchmarks


C 021 Dihydrochloride vs. AZD-2098: Functional Chemotaxis Inhibition Potency in CTCL Cell Lines

In cutaneous T-cell lymphoma (CTCL) cell lines MJ (MF-derived) and HuT 78 (SS-derived), C 021 dihydrochloride demonstrated superior potency in inhibiting chemotaxis toward CCL17 compared to AZD-2098 [1]. While both compounds inhibited CCL22-driven chemotaxis, the differential in CCL17-mediated migration was pronounced.

CCR4 chemotaxis cutaneous T-cell lymphoma MJ cells HuT 78 cells

C 021 Dihydrochloride Induces Unique Cellular Phenotypes: CCR4 Downregulation and Apoptosis Induction Absent in AZD-2098

A direct head-to-head comparison in MJ and HuT 78 cells revealed that only C 021 dihydrochloride, not AZD-2098, downregulated CCR4 protein expression, inhibited cell proliferation, induced apoptosis and cell-cycle arrest, and decreased colony formation [1]. This qualitative difference indicates that C 021 engages distinct downstream signaling or receptor trafficking mechanisms beyond simple orthosteric antagonism.

CCR4 apoptosis cell cycle arrest receptor downregulation CTCL

C 021 Dihydrochloride Demonstrates In Vivo Tumor Growth Inhibition in CTCL Xenograft Model: Contrast with AZD-2098

In a HuT 78 CTCL xenograft mouse model, only C 021 dihydrochloride significantly inhibited tumor growth compared to vehicle control, while AZD-2098 showed no significant tumor growth inhibition [1]. The tumor volume difference at study endpoint (day 22) was approximately 400 mm³ between C 021-treated and AZD-2098-treated groups, translating to a ~60% reduction in tumor volume relative to vehicle [1].

CCR4 CTCL xenograft in vivo tumor growth

C 021 Dihydrochloride Enhances Opioid Analgesia and Delays Morphine Tolerance: Class-Specific Activity in Neuropathic Pain

In a mouse chronic constriction injury (CCI) model of neuropathic pain, C 021 dihydrochloride (single intraperitoneal or intrathecal dose) enhanced the analgesic potency of morphine and buprenorphine and delayed the development of morphine-induced tolerance [1]. This effect was associated with reduced microglial/macrophage activation (IBA-1 silencing) and decreased spinal CCL2 production [1]. A comparator CCR2 antagonist (RS504393) did not attenuate pain-related behavior, highlighting the receptor-specific nature of C 021's effects [1].

CCR4 neuropathic pain opioid analgesia morphine tolerance

C 021 Dihydrochloride Intrinsic Clearance Rate: Metabolic Stability Data for In Vivo Study Design

In vitro oxidative metabolic stability assays using human liver microsomes (HLM) yielded an intrinsic clearance (CLint) value of 17,377 mL/h/kg for C 021 dihydrochloride [1]. This high clearance value indicates rapid hepatic metabolism and should inform dosing regimens and formulation strategies for in vivo experiments.

CCR4 pharmacokinetics intrinsic clearance human liver microsomes metabolic stability

C 021 Dihydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Cutaneous T-Cell Lymphoma (CTCL) Preclinical Research: Target Engagement and Anti-Tumor Efficacy Studies

C 021 dihydrochloride is uniquely suited for in vitro and in vivo CTCL research models where comprehensive CCR4 antagonism—encompassing chemotaxis inhibition, CCR4 downregulation, apoptosis induction, and tumor growth inhibition—is required [1]. Based on direct comparative data showing C 021's superiority over AZD-2098 in MJ and HuT 78 cell lines and in xenograft models, researchers investigating CCR4 as a therapeutic target in CTCL should prioritize C 021 to ensure translatable and mechanism-relevant outcomes [1].

Neuropathic Pain and Opioid Pharmacology Studies: Modulation of Analgesia and Tolerance

For studies examining the role of CCR4 in neuropathic pain signaling and opioid pharmacodynamics, C 021 dihydrochloride provides a validated tool to enhance morphine/buprenorphine analgesia and delay tolerance development [2][3]. The compound's ability to reduce microglial activation and spinal CCL2 levels, as demonstrated in CCI mouse models, supports its use in preclinical investigations of pain chronification and adjunctive analgesic strategies [2][3].

Inflammation and Immune Cell Trafficking Studies: Functional CCR4 Antagonism in Murine Models

C 021 dihydrochloride's potent inhibition of murine chemotaxis (IC50 = 39 nM) makes it a preferred reagent for in vivo studies of CCR4-mediated immune cell migration, including Th2 cells and regulatory T cells (Tregs), in mouse models of inflammation, allergy, and autoimmunity . Its oral bioavailability [4] and cell permeability facilitate flexible administration routes in chronic disease models.

Receptor Binding and GTPγS Functional Assays: High-Potency Reference Standard

With an IC50 of 18 nM for inhibition of CCL22-induced [³⁵S]GTPγS binding , C 021 dihydrochloride serves as a high-potency reference compound for validating CCR4 functional assays, including radioligand binding displacement and GTPγS nucleotide exchange studies. Its well-characterized activity profile across human and mouse orthologs supports cross-species assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for C 021 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.